Elisartan potassium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Elisartan Potassium involves several key steps. The primary intermediates include 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl. The former is synthesized from valeronitrile and acetyl chloride through a series of reactions, while the latter is obtained by coupling o-chlorobenzonitrile with p-methylphenylmagnesium chloride in the presence of manganese chloride and chlorotrimethylsilane .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for efficiency and yield. The process involves the use of green chemistry principles to minimize environmental impact. The key steps include the formation of the tetrazole ring from the cyano group using sodium azide and triethylamine hydrochloride .

Chemical Reactions Analysis

Types of Reactions: Elisartan Potassium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Conditions often involve the use of catalysts like palladium on carbon.

Major Products Formed: The major products formed from these reactions include various metabolites that retain the core structure of this compound but with modified functional groups .

Scientific Research Applications

Elisartan Potassium has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving angiotensin II receptor blockers.

Biology: Research focuses on its effects on cellular pathways and gene expression.

Medicine: It is extensively studied for its role in treating hypertension, diabetic nephropathy, and heart failure.

Industry: It is used in the development of sustained-release drug delivery systems and transdermal patches

Mechanism of Action

Elisartan Potassium works by competitively inhibiting the binding of angiotensin II to the AT1 receptor in various tissues, including vascular smooth muscle and the adrenal glands. This inhibition prevents the vasoconstricting and aldosterone-secreting effects of angiotensin II, leading to the relaxation of blood vessels and a decrease in blood pressure. The active metabolite of this compound, E-3174, is significantly more potent and acts as a non-competitive AT1 antagonist .

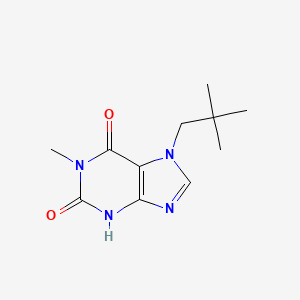

Similar Compounds:

Valsartan: Another angiotensin II receptor blocker used to treat hypertension.

Lisinopril: An angiotensin-converting enzyme (ACE) inhibitor used for similar indications.

Amlodipine: A calcium channel blocker used to treat high blood pressure and angina

Comparison: this compound is unique in its specific inhibition of the AT1 receptor, which provides a targeted approach to lowering blood pressure. Unlike ACE inhibitors like Lisinopril, it does not cause a persistent cough, making it a preferred option for patients who experience this side effect. Compared to calcium channel blockers like Amlodipine, this compound has a different mechanism of action, offering an alternative for patients who may not respond well to other classes of antihypertensive drugs .

properties

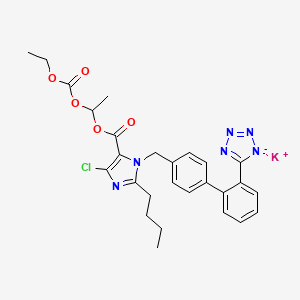

CAS RN |

154568-18-0 |

|---|---|

Molecular Formula |

C27H28ClKN6O5 |

Molecular Weight |

591.1 g/mol |

IUPAC Name |

potassium;1-ethoxycarbonyloxyethyl 2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |

InChI |

InChI=1S/C27H28ClN6O5.K/c1-4-6-11-22-29-24(28)23(26(35)38-17(3)39-27(36)37-5-2)34(22)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)25-30-32-33-31-25;/h7-10,12-15,17H,4-6,11,16H2,1-3H3;/q-1;+1 |

InChI Key |

LWBGIHXLGBYBNG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)C(=O)OC(C)OC(=O)OCC)Cl.[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.